This compound can be classified as:
The synthesis of 3'-iso-Propyl-2,2,2-trifluoroacetophenone typically involves several steps, often beginning with commercially available precursors. While specific methods for synthesizing this exact compound were not detailed in the search results, similar compounds suggest a general approach:
3'-iso-Propyl-2,2,2-trifluoroacetophenone has a molecular formula that reflects its structure:
3'-iso-Propyl-2,2,2-trifluoroacetophenone can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3'-iso-Propyl-2,2,2-trifluoroacetophenone primarily revolves around its interactions with biological systems or other chemical substrates:
The physical and chemical properties of 3'-iso-Propyl-2,2,2-trifluoroacetophenone contribute to its utility in various applications:
3'-iso-Propyl-2,2,2-trifluoroacetophenone has several scientific applications:
The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-(3-(propan-2-yl)phenyl)ethan-1-one, which precisely defines its molecular structure. The root name "ethanone" designates the ketone functionality (C(=O)) attached to a trifluoromethyl group (C(F)(F)F). The prefix "1-(3-(propan-2-yl)phenyl)" specifies the aromatic ring substituted at the meta position (carbon-3) with an isopropyl group (–CH(CH₃)₂). The positional descriptor "3'-iso-propyl" (equivalent to meta-isopropyl) distinguishes it from ortho or para isomers. This nomenclature follows Rule C-14.4 of the IUPAC Blue Book for substituted acetophenones, where the carbonyl carbon is designated as position 1 on the acetyl group, and primes denote aromatic ring positions [3] [4].
The compound has a consistent molecular formula of C₁₁H₁₁F₃O across verified commercial and scientific sources [1] [3] [4]. This formula accounts for 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom. The molecular weight is calculated as 216.20 g/mol, based on the following atomic mass contributions:
Table 1: Atomic Composition and Mass Contributions
| Element | Atomic Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 11 | 12.01 | 132.11 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | 26 atoms | - | 216.198 (≈216.20 g/mol) |
The isopropyl group (–CH(CH₃)₂) at the meta position exhibits free rotation around the C(aryl)–C(isopropyl) bond, resulting in no fixed stereochemistry. This substituent adopts a propeller-like conformation relative to the aromatic ring, with the two methyl groups existing in dynamically equilibrating orientations. The steric bulk of the isopropyl moiety influences the ketone’s reactivity by inducing moderate conformational bias in the ortho positions. Despite this, no chiral centers exist in the molecule due to:
The position of the isopropyl group (ortho, meta, para) significantly impacts the compound’s electronic properties, steric environment, and chemical behavior. Below is a comparative analysis based on structural and spectroscopic data:
Table 2: Isomeric Comparison of Isopropyl-Substituted Trifluoroacetophenones
| Isomer | CAS Registry Number | Canonical SMILES | Key Structural Features |
|---|---|---|---|
| 2'-iso-Propyl (Ortho) | 845823-14-5 [3] | CC(C)C1=CC=CC=C1C(=O)C(F)(F)F | Steric clash between isopropyl and ketone groups; distorted dihedral angle (15–25°) |
| 3'-iso-Propyl (Meta) | 155628-02-7 [4] | CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F | Optimal separation of substituents; minimal steric/electronic interaction (dihedral ≈55–65°) |
| 4'-iso-Propyl (Para) | Not reported | CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | Symmetric alignment; maximal resonance separation |
Electronic and Steric Effects:
Spectral Distinctions:
¹³C NMR would reveal key differences:
Table 3: Summary of Key Identifiers for 3'-iso-Propyl-2,2,2-trifluoroacetophenone
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 2,2,2-trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-one |
| Molecular Formula | C₁₁H₁₁F₃O |
| Molecular Weight | 216.20 g/mol |
| CAS Registry Number | 155628-02-7 [4] |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F |
| InChI Key | NSOWLQXBTNMKCN-UHFFFAOYSA-N [3] |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: